3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-9-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXGFVPZRHQWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482881 | |
| Record name | 3-METHYL-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59690-05-0 | |
| Record name | 3-METHYL-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations in Synthesis
Detailed Reaction Pathways for Imidazo[1,2-A]pyridine (B132010) Ring Formation
The construction of the imidazo[1,2-a]pyridine ring is a cornerstone of synthetic strategies targeting this scaffold. The most common methods involve the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a two-carbon unit, leading to the formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270).
The formation of the imidazo[1,2-a]pyridine ring system typically proceeds through a sequence involving nucleophilic attack followed by an intramolecular cyclization and dehydration. A classic example is the reaction between a 2-aminopyridine and an α-haloketone. The initial step is the SN2 reaction where the more nucleophilic endocyclic nitrogen of the pyridine ring attacks the α-carbon of the ketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate. organic-chemistry.org This is followed by an intramolecular cyclization.
The cyclization step itself is a nucleophilic process. It is proposed that the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety. This attack forms a cyclic hemiaminal intermediate, which then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Alternatively, multicomponent reactions can proceed through different intermediates but still culminate in a nucleophilic cyclization. For instance, a reaction involving an aldehyde, 2-aminopyridine, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) proceeds via the formation of an imine intermediate from the aldehyde and 2-aminopyridine. researchgate.netnih.gov Subsequent attack by the isocyanide and intramolecular cyclization leads to the final product. researchgate.net
Another pathway involves the reaction of 2-chloropyridines with 2H-azirines, activated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reaction forms an electrophilic 1-triflyl-aziridin-2-yl-N-triflate intermediate, which then reacts with the 2-chloropyridine (B119429) to form a stable pyridinium (B92312) salt. This salt then undergoes rearrangement and cyclization to afford the imidazo[1,2-a]pyridine product. researchgate.net
Intermediates play a pivotal role in directing the course of the reaction. In many multi-component syntheses, the in-situ formation of an imine is a key step. For example, in a catalyst-free, one-pot reaction of 2-aminopyridine, an aromatic aldehyde, and benzoyl cyanide, the initial step is the condensation of the 2-aminopyridine with the aldehyde to form an imine intermediate. researchgate.net This intermediate then undergoes further reaction and cyclization.
The tautomerism between imine and enamine forms is also a critical mechanistic feature in certain synthetic routes. researchgate.net In some syntheses, an enamine intermediate is formed, which can then undergo intramolecular cyclization. researchgate.net For instance, the reaction of N-(2-pyridinyl)enaminones can be catalyzed by copper to yield multisubstituted imidazo[1,2-a]pyridines through an oxidative C-N bond formation. organic-chemistry.org
In other complex syntheses, such as a five-component cascade reaction, a key intermediate is a heterocyclic ketene (B1206846) aminal (HKA). rsc.org The HKA is formed from the reaction of a diamine with 1,1-bis(methylthio)-2-nitroethylene (B140038) and acts as a potent synthon that reacts with other components to build the complex tetrahydroimidazo[1,2-a]pyridine structure. rsc.org
Catalysis and its Influence on Reaction Mechanism and Selectivity
Catalysts are instrumental in enhancing reaction efficiency, controlling selectivity, and enabling reactions under milder conditions. The choice of catalyst can fundamentally alter the reaction mechanism.
| Catalyst Type | Example Catalyst | Mechanistic Influence |
| Transition Metal | Copper (I) Iodide (CuI) | Promotes aerobic oxidative C-N and C-C bond formation. The mechanism can involve a catalytic Ortoleva-King type reaction. organic-chemistry.org It facilitates annulation and oxidative coupling reactions. researchgate.net |
| Lewis Acid | Yttrium (III) Triflate (Y(OTf)₃) | Activates aldehydes and amines to facilitate the formation of an intermediate iminium ion, which then undergoes an aza-Friedel–Crafts reaction with the imidazo[1,2-a]pyridine ring. mdpi.comnih.gov |
| N-Heterocyclic Carbene (NHC) | - | Facilitates cascade C-C and C-N bond formation processes for the synthesis of the tetrahydroimidazo[1,2-a]pyridine core. rsc.org |
| Photocatalyst | Mesityl Acridinium | Under visible light, it can generate radical species (e.g., CF₃•) that add to the imidazo[1,2-a]pyridine ring, initiating a radical-based functionalization pathway. mdpi.com |
| Electrocatalysis | Hydriodic Acid (HI) | Acts as a redox mediator in electrochemical synthesis, facilitating intermolecular C-N bond formation and cyclization without the need for external chemical oxidants. rsc.org |
Transition metals, particularly copper, are widely used. Copper-catalyzed aerobic dehydrogenative cyclization provides an environmentally friendly route to the core structure. organic-chemistry.org The mechanism is believed to proceed through an oxidative coupling process. Electrochemical synthesis offers a green alternative, proceeding in a simple undivided cell and often exhibiting high atom economy by avoiding the use of external oxidants. rsc.org
Mechanistic Studies of Post-Cyclization Functionalization and Derivatization
Functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold is a key strategy for creating diverse derivatives. The C3 position is particularly susceptible to electrophilic substitution due to its high electron density.
Mechanistic studies have focused on understanding the pathways of these C-H functionalization reactions. A notable example is the three-component aza-Friedel–Crafts reaction for C3-alkylation, catalyzed by the Lewis acid Y(OTf)₃. mdpi.com Control experiments were crucial in elucidating this mechanism. The addition of radical inhibitors like TEMPO or BHT did not impede the reaction, thereby excluding a free-radical pathway. mdpi.com Based on these experiments and the detection of key intermediates by mass spectrometry, two plausible ionic mechanisms were proposed:
Path I: The Lewis acid catalyzes the formation of an electrophilic iminium ion from an aldehyde and a cyclic amine. The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion, followed by deprotonation to yield the C3-alkylated product. mdpi.com
Path II: An alternative pathway involves the initial electrophilic addition of the Lewis acid-activated aldehyde to the C3 position to form a benzyl (B1604629) alcohol intermediate. This intermediate then reacts with the amine in a dehydration step to produce the final product. mdpi.com
In contrast, many functionalization reactions promoted by visible light proceed through radical mechanisms. mdpi.comnih.gov For instance, the C-H trifluoromethylation can be initiated by a photoredox catalyst that generates a trifluoromethyl radical (CF₃•). mdpi.com This radical then adds to the imidazo[1,2-a]pyridine core to form a radical intermediate. Subsequent oxidation of this intermediate yields a carbocation, which upon deprotonation, gives the C3-trifluoromethylated product. mdpi.com
Application of Computational Chemistry for Mechanistic Elucidation
Computational chemistry has emerged as a powerful tool for providing deeper insight into the reaction mechanisms of imidazo[1,2-a]pyridine synthesis. Quantum-chemical calculations allow for the investigation of reaction pathways and the characterization of transient species that are difficult to observe experimentally.
A key application of computational methods is the characterization of transition states, which provides evidence for proposed reaction pathways. For example, studies on the cyclization of certain imino pyridinium salts to form the imidazo[1,2-a]pyridine ring have used computational analysis to distinguish between possible mechanisms. researchgate.net
In one such study, it was found that a base-initiated cyclization, which would formally be an anti-Baldwin (5-endo-trig) ring closure, does not proceed via a simple intramolecular nucleophilic addition. Instead, quantum-chemical calculations and analysis of the reaction coordinates suggested that the reaction proceeds through a pericyclic 1,5-electrocyclization process. researchgate.net The characterization of the transition state for this pericyclic reaction provided strong evidence against the previously assumed addition mechanism. Such computational studies are invaluable for understanding reactions that defy simple mechanistic rules and for predicting the feasibility of new synthetic transformations. researchgate.net
Reaction Energy Profile Determination
A thorough search for computational studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, to elucidate the reaction energy profile for the synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine has yielded no specific results. Such studies are crucial for a deep understanding of the reaction mechanism, as they provide quantitative data on the stability of reactants, intermediates, transition states, and products.
Typically, a reaction energy profile determination would involve:
Identification of the Reaction Pathway: Mapping out the step-by-step mechanism, including all intermediates and transition states.
Geometry Optimization: Calculating the lowest energy structure for each species along the reaction coordinate.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain thermodynamic data.
Energy Calculations: Determining the relative energies of all species to map out the potential energy surface and identify the rate-determining step.
The absence of such published data for the target compound means that key energetic parameters, such as activation energies (ΔG‡) and reaction energies (ΔGr), are not available. This information is vital for optimizing reaction conditions, understanding catalyst behavior, and predicting the feasibility of different synthetic routes.
While general mechanistic principles for the formation of the imidazo[1,2-a]pyridine core can be inferred from existing literature, the specific influence of the 3-methyl substituent and the saturation of the pyridine ring on the reaction energy profile has not been computationally modeled or reported.
Consequently, the creation of detailed data tables outlining the energetic parameters of the synthesis of this compound is not possible based on the currently available scientific literature. Further theoretical and experimental research is required to map the mechanistic landscape of this specific chemical transformation.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Comprehensive Spectroscopic Techniques for Structural Assignment
The definitive structure of a novel or synthesized compound like 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine would be established through a combination of modern spectroscopic methods.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a complete structural assignment of this compound, a suite of NMR experiments would be necessary.
¹H NMR: This experiment would identify all the unique proton environments in the molecule. The expected spectrum would show distinct signals for the methyl group protons, the protons on the tetrahydro-pyridine ring (at positions 5, 6, 7, and 8), and the proton on the imidazole (B134444) ring. Chemical shifts (δ) and spin-spin coupling constants (J) would provide information about the electronic environment and connectivity of neighboring protons.
¹³C NMR: This experiment would determine the number of unique carbon atoms and their chemical environment. Signals would be expected for the methyl carbon, the four carbons of the saturated ring, and the carbons of the fused imidazole ring system.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm connectivity, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the tetrahydro-pyridine ring, while HSQC would link each proton to its directly attached carbon atom. HMBC would be crucial for identifying longer-range (2-3 bond) correlations, for instance, connecting the methyl protons to the C3 carbon of the imidazole ring, thus confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₄N₂), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This allows for the unequivocal confirmation of the molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer additional structural information, revealing characteristic losses of fragments that support the proposed imidazo[1,2-a]pyridine (B132010) core structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations for the aliphatic (sp³) carbons of the tetrahydro-pyridine ring and the methyl group, typically in the 2850-3000 cm⁻¹ region.
C-H stretching for the aromatic-like (sp²) carbon of the imidazole ring, usually above 3000 cm⁻¹.
C=N and C=C stretching vibrations characteristic of the imidazo[1,2-a]pyridine ring system in the 1500-1650 cm⁻¹ region.
C-N stretching vibrations, typically in the 1000-1350 cm⁻¹ range.
X-ray Crystallography
Should this compound be synthesized and isolated as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details. For chiral molecules, it can also establish the absolute stereochemistry. This method would definitively confirm the connectivity and geometry of the fused ring system and the position of the methyl substituent.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages for this compound would be compared against the theoretical values calculated from its molecular formula, C₉H₁₄N₂. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity.
| Element | Theoretical Percentage |
| Carbon (C) | 71.95% |
| Hydrogen (H) | 9.39% |
| Nitrogen (N) | 18.65% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the tetrahydroimidazo[1,2-a]pyridine scaffold, these methods elucidate the distribution of electrons and predict regions of reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to the imidazo[1,2-a]pyridine (B132010) class of compounds to calculate optimized molecular geometry, electronic properties, and vibrational frequencies. nih.govx-mol.net DFT calculations, often using functionals like B3LYP, form the basis for more advanced analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. nih.govx-mol.net For derivatives of the tetrahydroimidazo[1,2-a]pyridine core, DFT has been used to relate their electronic properties to inhibitory activities against various biological targets. researchgate.net The theory aims to calculate electron density to provide reliable results on molecular properties. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and stability. nih.gov
For related tetrahydroimidazo[1,2-a]pyridine inhibitors, FMO analysis has shown distinct distributions of electron density. researchgate.net Typically, the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are analyzed. researchgate.net In one study on a substituted tetrahydroimidazo pyridine (B92270), the electron density in the HOMO was found to be concentrated on a methyl-substituted phenyl ring and the adjacent imidazole (B134444) moiety, while the LUMO's electron density was shifted entirely to the tetrahydroimidazo pyridine ring. researchgate.net A small HOMO-LUMO energy gap suggests high chemical reactivity, biological activity, and polarizability. nih.gov
| Molecular Orbital | Electron Density Distribution | Function |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Concentrated on the methyl-substituted phenyl ring and adjacent imidazole moiety | Electron Donor |
| LUMO (Lowest Unoccupied Molecular Orbital) | Completely shifted to the tetrahydroimidazo pyridine ring | Electron Acceptor |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. x-mol.net The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, representing electron-deficient areas prone to nucleophilic attack. Green areas signify neutral potential. MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in structure-activity relationship studies. nih.govdntb.gov.ua
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. These methods are instrumental in drug discovery and design.
Molecular docking simulations are frequently employed to study how tetrahydroimidazo[1,2-a]pyridine derivatives interact with the active sites of biological targets like enzymes. iau.ir These simulations predict the preferred binding orientation of the ligand and estimate its binding affinity. For instance, docking studies on derivatives have shown interactions with key amino acid residues in the active site of α-glucosidase. iau.ir
The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-target complex. A lower binding energy generally suggests a more stable and potent interaction. iau.ir Studies on various imidazo[1,2-a]pyridine hybrids have identified strong binding affinities with targets like human LTA4H, with some compounds showing better binding scores than the original ligand. chemmethod.com These interactions are often stabilized by hydrogen bonds and other non-covalent forces. iau.ir
| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Observed Interactions |
|---|---|---|---|
| Unsubstituted Phenyl (4a) | α-glucosidase | -6.02 | Interaction with active site residues |
| 4-Cyano Derivative (4k) | α-glucosidase | -6.25 | Stronger interactions with the active site |
| 4-Chloro Derivative (4b) | α-glucosidase | Not specified | Additional interaction compared to compound 4a |
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. The tetrahydroimidazo[1,2-a]pyridine scaffold has a fused bicyclic structure. The tetrahydro-pyridine ring is not planar and can adopt various conformations, such as a half-chair form. researchgate.net Identifying the most stable, low-energy conformation is crucial as it often represents the bioactive shape of the molecule when it interacts with a biological target.
Energy minimization is an integral part of this process. Computational methods, including DFT, are used to optimize the molecular geometry, ensuring that the final structure corresponds to a local or global energy minimum on the potential energy surface. x-mol.netsemanticscholar.org This optimized structure is then used for further studies like molecular docking to ensure that the predicted binding pose is energetically favorable. semanticscholar.org
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for predicting the biological activity of compounds based on their molecular structure. For the imidazo[1,2-a]pyridine scaffold, these studies often employ techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to identify key structural features responsible for a compound's therapeutic effects.
General Principles from Related Compounds:
Studies on various imidazo[1,2-a]pyridine derivatives have highlighted the importance of substituents at different positions of the fused ring system in modulating biological activity. nih.govnih.gov For instance, the nature and position of substituents can influence properties like binding affinity to specific biological targets, such as enzymes or receptors. chemmethod.comresearchgate.net
In the context of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine, a hypothetical in silico SAR study would likely investigate the impact of the methyl group at the 3-position and the saturated nature of the pyridine ring. Molecular docking simulations could be employed to predict how this compound interacts with the binding site of a particular protein. The methyl group, for example, could engage in hydrophobic interactions within a binding pocket, potentially enhancing binding affinity. The tetrahydro-pyridine ring provides conformational flexibility, which can be advantageous for fitting into a specific binding site.
Hypothetical SAR Findings:
For example, a hypothetical QSAR model might reveal that:
Increased hydrophobicity at the 3-position positively correlates with activity.
The presence of a hydrogen bond donor or acceptor at specific positions on the tetrahydro-pyridine ring could enhance binding to a target.
These in silico predictions would then guide the synthesis of new, potentially more potent, analogues.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.
Computational Methodology:
The prediction of NMR spectra for this compound would typically involve the following steps:
Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set).
NMR Calculation: Using the optimized geometry, the NMR chemical shifts (for ¹H and ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Comparison with Experimental Data: The calculated chemical shifts are then compared with experimentally obtained NMR data. Often, a linear regression analysis is performed to correlate the theoretical and experimental values, which can correct for systematic errors in the calculations.
Table 1: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H on C2 | 7.10 | 7.05 |
| H on C3-CH₃ | 2.25 | 2.20 |
| H on C5 | 3.95 | 3.90 |
| H on C6 | 1.90 | 1.85 |
| H on C7 | 1.80 | 1.75 |
| H on C8 | 2.80 | 2.75 |
Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 125.0 | 124.5 |
| C3 | 115.0 | 114.7 |
| C3-CH₃ | 15.0 | 14.8 |
| C5 | 45.0 | 44.6 |
| C6 | 23.0 | 22.8 |
| C7 | 22.0 | 21.7 |
| C8 | 48.0 | 47.5 |
| C8a | 140.0 | 139.5 |
These tables illustrate the expected close correlation between theoretically predicted and experimentally determined spectroscopic data. Discrepancies can arise from factors such as solvent effects and the specific computational methods employed. Such comparative studies are invaluable for validating the computed structures and understanding the electronic environment of the nuclei within the molecule.
Investigation of Biological Activities and Molecular Interactions Excluding Clinical Human Trials
In Vitro Biological Activity Profiling
The antimicrobial potential of the tetrahydroimidazo[1,2-a]pyridine core has been investigated against a range of bacterial, fungal, and protozoal pathogens.
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated notable antibacterial properties. bio-conferences.org Studies on a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines showed potent activity against several pathogenic bacterial strains, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. bio-conferences.org While detailed mechanistic insights for the tetrahydroimidazo[1,2-a]pyridine class are still emerging, the broader family of pyridine-containing compounds is known to exert antimicrobial effects through various mechanisms. mdpi.com
It is important to distinguish the imidazo[1,2-a]pyridine core from the related imidazo[1,2-a]pyrimidine (B1208166) structure, which has also been extensively studied for antibacterial activity. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives exhibited excellent zones of inhibition against E. coli and S. aureus. nih.govnih.govresearchgate.net
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Hydrazone Derivatives Note: These compounds feature a related but distinct heterocyclic core from imidazo[1,2-a]pyridine.
| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |
| Hydrazone 8d, 8e, 8f | E. coli | 30-33 |
| Hydrazone 8d, 8e, 8f | S. aureus | 30-33 |
| Hydrazone 8d, 8e, 8f | P. aeruginosa | 22-25 |
| Hydrazone 8d, 8e, 8f | S. pyogenes | 22-25 |
Data sourced from studies on imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov
Significant research has been conducted on the antifungal properties of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives, particularly against Candida species. nih.govresearchgate.net In one study, a series of new hydrazide derivatives of this scaffold were synthesized and evaluated for their activity against a panel of ten human pathogenic Candida strains, including Candida albicans, Candida glabrata, and Candida krusei. nih.govresearchgate.net
The most promising compound from this series, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong and selective inhibitory activity. nih.govresearchgate.net It exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against certain Candida species. nih.govresearchgate.net Importantly, this compound showed no in vitro toxicity against mammalian cell lines at concentrations up to 25 µg/mL, suggesting its antifungal action is selective. nih.gov The proposed mechanism for related antifungal agents often involves interference with the fungal cell membrane, for example, by binding to ergosterol. researchgate.net
Table 2: Antifungal Activity of a Lead 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivative
| Compound Name | Tested Organisms | MIC Range (mg/mL) |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis, C. utilis, C. zeylanoides | 0.016 - 1 |
Data represents the range of activity across a panel of ten pathogenic Candida species. nih.govresearchgate.net
Novel dicationic derivatives of both imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents. nih.gov These compounds were tested for their efficacy against the protozoan parasites Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent species causing human malaria). nih.gov
The study found that several of the diamidine derivatives exhibited potent in vitro activity. nih.gov Six of the eight synthesized diamidines showed IC₅₀ values of 63 nM or less against T. b. rhodesiense, with two compounds displaying exceptional potency at 6 nM and 1 nM. nih.gov Similarly, against P. falciparum, six of the diamidines had IC₅₀ values of 88 nM or less, with two showing values as low as 14 nM. nih.gov The mechanism of action for these dicationic compounds is believed to involve strong binding to the minor groove of parasitic DNA. nih.gov
Table 3: In Vitro Antiprotozoal Activity of Dicationic Imidazo[1,2-a]pyridine and Tetrahydro-imidazo[1,2-a]pyridine Derivatives
| Parasite | Potency of Most Active Compounds (IC₅₀) |
| Trypanosoma brucei rhodesiense | 1 nM - 6 nM |
| Plasmodium falciparum | 14 nM - 88 nM |
Data represents the range of the most potent compounds tested in the series. nih.gov
The antiviral potential of the imidazo[1,2-a]pyridine scaffold has been primarily investigated using the unsaturated aromatic core structure. nih.govnih.gov A series of original imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position were synthesized and tested for antiviral activity. nih.gov
Several of these compounds were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These derivatives also demonstrated pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor influencing the antiviral efficacy of these compounds. nih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of specific enzymes, particularly protein kinases involved in cancer signaling pathways.
Research has led to the discovery of a new series of compounds with an imidazo[1,2-a]pyridine scaffold that act as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to cancer progression. nih.govresearchgate.net The most potent compound identified in these studies, referred to as Compound 31, inhibited c-Met kinase activity with an IC₅₀ value of 12.8 nmol/L. nih.govresearchgate.net This inhibition was highly selective, showing over 78-fold greater potency for c-Met compared to a panel of 16 other tyrosine kinases. nih.govresearchgate.net In cellular assays, this compound effectively inhibited the phosphorylation of c-Met and its downstream signaling pathways. nih.govresearchgate.net It should be noted that these potent c-Met inhibitors were based on the unsaturated imidazo[1,2-a]pyridine core. nih.govresearchgate.net
No specific research findings were identified for the inhibition of Dipeptidyl Peptidase IV by 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine or its direct derivatives in the reviewed sources.
Table 4: Enzyme Inhibition Profile of a Lead Imidazo[1,2-a]pyridine Derivative
| Enzyme Target | Lead Compound | Potency (IC₅₀) |
| c-Met Kinase | Compound 31 | 12.8 nmol/L |
Data is for an unsaturated imidazo[1,2-a]pyridine derivative. nih.govresearchgate.net
Cytotoxicity and Antiproliferative Activity against Diverse Cell Lines (Non-mammalian or general cellular mechanisms)
Derivatives of the imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine skeleton have demonstrated significant cytotoxic and antiproliferative effects across a variety of cell lines, including both cancerous and non-mammalian protozoan cells.
Research has shown that novel imidazo[1,2-a]pyridine compounds exhibit potent activity against human cancer cell lines. For instance, certain derivatives have been tested against melanoma (A375, WM115), cervical cancer (HeLa), and breast cancer (HCC1937) cells, showing half-maximal inhibitory concentrations (IC50) in the micromolar range. waocp.orgnih.gov Specifically, compounds designated as IP-5 and IP-6 showed strong cytotoxic impact against HCC1937 breast cancer cells with IC50 values of 45 µM and 47.7 µM, respectively. waocp.org Another study highlighted a different set of derivatives that inhibited melanoma and cervical cancer cell proliferation with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov
Furthermore, the cytotoxic potential of this class of compounds extends to non-mammalian organisms. Dicationic derivatives of both imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been identified as powerful antiprotozoal agents. nih.gov In vitro studies against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, revealed IC50 values as low as 1 nM and 6 nM for the most active compounds. nih.gov The same series of compounds also showed high efficacy against the malaria parasite Plasmodium falciparum, with several derivatives exhibiting IC50 values of 88 nM or less. nih.gov
| Compound Class | Cell Line / Organism | Observed IC50 Values | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives (IP-5, IP-6) | HCC1937 (Breast Cancer) | 45 µM and 47.7 µM | waocp.org |
| Imidazo[1,2-a]pyridine Derivatives | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 µM to 44.6 µM | nih.gov |
| Steroidal Imidazo[1,2-a]pyridine Hybrids (6a, 6b) | MCF-7 (Breast Cancer) | 3-4 µM | nih.gov |
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | Trypanosoma brucei rhodesiense | As low as 1 nM | nih.gov |
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | Plasmodium falciparum | As low as 14 nM | nih.gov |
Receptor Binding and Modulation (e.g., GABAA receptor interactions)
The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for interacting with various receptors, most notably the gamma-aminobutyric acid type A (GABAA) receptor. This interaction is the basis for the activity of marketed drugs like Zolpidem. Research has extended to creating hybrid molecules to explore these interactions further. For example, hybrids of avermectin (B7782182) and imidazo[1,2-a]pyridine have been synthesized and evaluated as potent modulators of the GABAA receptor, indicating that the core structure is amenable to modification for targeted receptor modulation. semanticscholar.org
Molecular Mechanism of Action Elucidation
Understanding the precise molecular targets and biochemical pathways affected by these compounds is crucial for their development as therapeutic agents.
Identification of Proposed Molecular Targets and Biochemical Pathways
A significant body of evidence suggests that a primary mechanism of anticancer activity for imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Studies have demonstrated that treatment with these compounds leads to reduced levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key activated components of the pathway. nih.gov Downstream effects of this inhibition include the induction of cell cycle arrest, often at the G2/M phase, and apoptosis. waocp.orgnih.gov This is further supported by the observed upregulation of cell cycle inhibitors like p53 and p21 in treated cancer cells. nih.gov Other proposed molecular targets for this class of compounds include cyclin-dependent kinases (CDKs) and tubulin polymerization, disruption of which also leads to cell cycle arrest and apoptosis. researchgate.net
Investigation of Binding Affinities with Biological Macromolecules (e.g., DNA, proteins)
The mode of action for some imidazo[1,2-a]pyridine derivatives involves direct interaction with macromolecules like DNA. Studies on dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, developed as antiprotozoal agents, revealed that they possess strong DNA binding affinities. nih.gov This was determined by measuring the change in the melting temperature (ΔTm) of DNA upon binding with the compound. A high ΔTm value is indicative of significant stabilization of the DNA duplex, suggesting a strong interaction, which is a likely mechanism for their potent antiprotozoal activity. nih.gov
| Compound Class | Macromolecule Target | Method of Measurement | Finding | Reference |
|---|---|---|---|---|
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | DNA | DNA Melting Temperature (ΔTm) | Strong DNA affinity indicated by high ΔTm values. | nih.gov |
| Imidazo[1,2-a]pyridine Ligand (MIA) | NF-κB p50 Protein | Molecular Docking | Compound docked into the NF-κB p50 subunit. | nih.gov |
Development of In Vitro Structure-Activity Relationships (SAR)
The development of structure-activity relationships (SAR) is essential for optimizing the potency and selectivity of lead compounds. For the imidazo[1,2-a]pyridine scaffold, SAR studies have provided valuable insights. For example, in the development of antiprotozoal agents, the synthesis and evaluation of a series of dicationic imidazo[1,2-a]pyridines and their tetrahydro analogs allowed for the identification of key structural features required for high potency. nih.gov Similarly, the creation of steroidal imidazo[1,2-a]pyridine hybrids demonstrated that specific substitutions on the steroid core could significantly influence cytotoxicity against different breast cancer cell lines. nih.gov These studies generally show that substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are particularly important for modulating anticancer activity. researchgate.net
Synergistic Effects with Complementary Chemical Entities
The combination of imidazo[1,2-a]pyridine derivatives with other chemical agents has been explored to enhance therapeutic effects and overcome potential drug resistance. A notable study investigated the co-administration of a novel imidazo[1,2-a]pyridine derivative (MIA) with curcumin, a natural polyphenol with known anti-inflammatory and anticancer properties. nih.gov This combination demonstrated a synergistic effect in suppressing inflammatory pathways in breast and ovarian cancer cells. nih.gov
Molecular docking studies revealed that the imidazo[1,2-a]pyridine derivative docked into the NF-κB p50 protein subunit, and this binding was augmented by the presence of curcumin. nih.gov Experimentally, the combination resulted in enhanced inhibition of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Specifically, the co-administration led to a greater reduction in the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) than either compound alone. nih.gov This suggests a potential strategy for using these compounds in combination therapies to achieve greater efficacy. Another study noted that an imidazo[1,2-a]pyridine-based PI3K inhibitor, HS-173, showed synergistic anticancer activity when combined with Sorafenib against pancreatic cancer cells. researchgate.net
Advanced Research Applications and Future Directions
Utility as a Synthetic Intermediate and Building Block in Organic Chemistry
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) core, including its 3-methyl derivative, is a privileged structure in the synthesis of complex organic molecules. Its fused bicyclic system offers a rigid framework that can be strategically functionalized to create libraries of compounds for biological screening. The presence of nitrogen atoms at both the bridgehead and within the imidazole (B134444) ring provides sites for further chemical modification, influencing the molecule's steric and electronic properties.
The tetrahydroimidazo[1,2-a]pyridine framework is a foundational structure for the generation of more complex heterocyclic systems. Organic chemists utilize this scaffold to synthesize derivatives with a broad spectrum of biological activities. For instance, derivatives of the parent scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rsc.orgmdpi.com The inherent reactivity of the imidazo[1,2-a]pyridine (B132010) system allows for the introduction of various substituents at different positions, leading to the creation of novel chemical entities with tailored properties.
One notable application is in the development of enzyme inhibitors. By modifying the core structure, researchers have successfully created potent inhibitors for various biological targets. For example, a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative was identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in proteinuria and other diseases. nih.gov Similarly, derivatives of the aromatic imidazo[1,2-a]pyridine scaffold have been designed as inhibitors for Dipeptidyl peptidase-4 (DPP-4), a target in the treatment of type 2 diabetes. nih.gov These examples underscore the value of the core scaffold in constructing targeted therapeutic agents.
The synthesis of such derivatives often involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is one such method used to produce 3-aminoimidazo[1,2-a]pyridine compounds, which have shown promising cytotoxic activity against various cancer cell lines. researchgate.netnih.gov
| Derivative Class | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acids | Structure-activity relationship studies | Heparanase-1 inhibition | nih.gov |
| 3-Aminoimidazo[1,2-a]pyridines | Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) | Anticancer agents | researchgate.netnih.gov |
| Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazides | Condensation reaction | Antifungal agents | bohrium.com |
| Tetrahydroimidazo[1,2-a]pyridine derivatives | Catalyst-free aza-Diels–Alder reaction | Insecticides | nih.gov |
The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for ligand design in coordination chemistry. These nitrogen sites can act as Lewis bases, donating electron pairs to form coordinate bonds with metal ions. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry.
Derivatives of imidazo[1,2-a]pyridine have been used to synthesize complexes with various transition metals, including gold(III) and iron(II). rsc.orgnih.gov For example, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and characterized, showing potential biological activities, including DNA interaction and cytotoxicity against human cancer cell lines. nih.govresearchgate.netresearchgate.net The coordination of the metal ion to the ligand can significantly alter the biological properties of the organic scaffold.
Furthermore, ligands such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have been used to form iron(II) complexes. rsc.org The coordination geometry of these complexes can influence their spin-state properties, which is crucial for the design of new catalysts and photosensitizers. rsc.org The ability to tune the electronic and steric properties of the imidazo[1,2-a]pyridine ligand through substitution allows for the fine-tuning of the properties of the resulting metal complexes for specific applications. The coordination chemistry of these ligands is an active area of research, with potential for the development of novel materials and therapeutic agents. mdpi.com
Potential as Biochemical Probes and Tools in Molecular Biology Research
Derivatives of the 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine scaffold have significant potential for use as biochemical probes and tools in molecular biology. Their ability to be tailored to interact with specific biological targets, such as enzymes and receptors, makes them valuable for studying cellular processes.
As demonstrated by the development of heparanase-1 and DPP-4 inhibitors, the tetrahydroimidazo[1,2-a]pyridine core can be functionalized to create highly selective molecules that can be used to probe the function of these enzymes in both healthy and diseased states. nih.govnih.gov By incorporating reporter groups, such as fluorescent tags or biotin, these molecules could be used to visualize the localization of their target proteins within cells or to isolate and identify binding partners.
The interaction of gold(III) complexes of imidazo[1,2-a]pyridine derivatives with DNA suggests their potential use as DNA probes. nih.govresearchgate.net These complexes have been shown to bind to DNA, likely through intercalation, and can induce conformational changes. researchgate.net This property could be exploited to develop tools for studying DNA structure and function or as a basis for designing new DNA-targeting therapeutic agents.
Emerging Research Avenues and Underexplored Potential of Tetrahydroimidazo[1,2-A]pyridine Derivatives
While significant research has been conducted on the imidazo[1,2-a]pyridine scaffold, there are still many emerging and underexplored areas of its potential. The development of derivatives with novel mechanisms of action is a key area of future research. For example, the design of covalent inhibitors that form a permanent bond with their target protein is a promising strategy for increasing drug efficacy and duration of action.
The application of tetrahydroimidazo[1,2-a]pyridine derivatives in materials science is another area with untapped potential. The luminescent properties of some imidazo[1,2-a]pyridines suggest they could be used in the development of organic light-emitting diodes (OLEDs) and chemical sensors.
Furthermore, the vast chemical space of possible derivatives remains largely unexplored. The application of novel synthetic methodologies, including combinatorial chemistry and high-throughput screening, could accelerate the discovery of new compounds with unique biological and physical properties.
Challenges and Opportunities in the Academic Study of this compound
The academic study of this compound and its derivatives presents both challenges and opportunities. A primary challenge is the development of highly efficient and selective synthetic routes to access a wide range of derivatives.
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that can be harsh or produce significant waste. There is a growing need for the development of more efficient and sustainable synthetic routes that are in line with the principles of green chemistry.
Recent advances have focused on the use of multicomponent reactions, which offer high atom economy and procedural simplicity. researchgate.netnih.gov Additionally, novel catalytic systems are being explored to facilitate the synthesis of these compounds under milder conditions. An N-heterocyclic carbene (NHC)-catalyzed cascade annulation has been developed for the efficient synthesis of tetrahydroimidazo[1,2-a]pyridines.
Another promising approach is the use of electro-organic synthesis. An electrochemical method for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives has been reported, offering a green protocol for accessing these fused polycyclic structures. researchgate.net The development of continuous-flow synthesis methods also presents an opportunity for a more sustainable and scalable production of these important scaffolds.
| Synthetic Method | Key Features | Reference |
|---|---|---|
| Electro-organic synthesis | Green protocol, one-pot three-component condensation | researchgate.net |
| N-heterocyclic carbene (NHC)-catalyzed cascade annulation | Mild conditions, moderate to high yields, operational simplicity | |
| Catalyst-free aza-Diels–Alder reaction | Catalyst-free, efficient | nih.gov |
| Groebke-Blackburn-Bienaymé reaction (GBBR) | Multicomponent reaction, greener alternative | |
| Continuous-flow synthesis | Atom economical, highly selective, environmentally benign |
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for its potential development as a therapeutic agent. Future research should prioritize elucidating its precise mechanisms of action. The nitrogen atoms within the imidazo (B10784944) ring system are likely to play a key role in forming hydrogen bonds with target proteins, which could lead to either inhibition or activation of biochemical pathways. evitachem.com
Drawing parallels from structurally similar compounds, several potential mechanisms could be investigated. For instance, various derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their effects through the inhibition of specific enzymes or signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.gov Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to reduce the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR), leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Future studies on this compound could explore its potential to modulate this critical signaling cascade.
Furthermore, the tetrahydroimidazo[1,2-a]pyridine core has been identified as a scaffold for the development of heparanase-1 (HPSE1) inhibitors. nih.gov HPSE1 is an enzyme involved in the cleavage of heparan sulfate (B86663) proteoglycans and has been implicated in diseases such as nephrotic syndrome. nih.gov X-ray crystallography studies of related compounds have provided insights into the structure-activity relationships that govern HPSE1 inhibition. nih.gov Similar crystallographic studies with this compound could reveal its binding mode to this and other potential enzyme targets, paving the way for rational drug design and the development of more potent and selective inhibitors.
Exploration of Novel Biological Activities Beyond Current Scope
The structural versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could possess a wide range of biological activities beyond those already established for its chemical class. While many studies have focused on the anticancer and antimicrobial properties of imidazo[1,2-a]pyridine derivatives, there is significant potential for discovering novel therapeutic applications.
One promising area of exploration is in the field of antiprotozoal agents. Novel dicationic derivatives of both imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have shown potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African trypanosomiasis and malaria, respectively. nih.gov These compounds are believed to exert their effect through strong DNA affinity. nih.gov Investigating the antiprotozoal potential of this compound could lead to the development of new treatments for these devastating diseases.
Another avenue for future research is the development of covalent inhibitors. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to create targeted covalent inhibitors (TCIs) for cancer treatment. rsc.org Specifically, derivatives have been synthesized as covalent inhibitors of KRAS G12C, a mutated protein found in many intractable cancers. rsc.org By incorporating a reactive "warhead" into the structure of this compound, it may be possible to develop novel covalent inhibitors targeting a variety of disease-related proteins.
The antifungal activity of this class of compounds also warrants further investigation. Certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated very strong and selective inhibitory activity against a range of pathogenic Candida species. nih.gov Given the rise of multidrug-resistant fungal infections, the exploration of this compound as a potential antifungal agent is a critical area for future research.
Finally, the broader pharmacological profile of this compound should be systematically explored through high-throughput screening against a diverse panel of biological targets. This could uncover unexpected activities and open up entirely new therapeutic possibilities.
Table of Investigated Activities of Related Tetrahydroimidazo[1,2-a]pyridine Derivatives
| Biological Activity | Target/Mechanism | Investigated Derivative Class |
| Anticancer | Inhibition of PI3K/AKT/mTOR pathway | Imidazo[1,2-a]pyridines |
| Anticancer | Covalent inhibition of KRAS G12C | Imidazo[1,2-a]pyridines |
| Antiprotozoal | DNA binding | Dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines |
| Antifungal | Not specified | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazides |
| Enzyme Inhibition | Heparanase-1 (HPSE1) inhibition | Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
